1,1-Dichlorosilacyclobutane

Catalog No.
S1894364
CAS No.
2351-33-9
M.F
C3H6Cl2Si
M. Wt
141.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dichlorosilacyclobutane

CAS Number

2351-33-9

Product Name

1,1-Dichlorosilacyclobutane

IUPAC Name

1,1-dichlorosiletane

Molecular Formula

C3H6Cl2Si

Molecular Weight

141.07 g/mol

InChI

InChI=1S/C3H6Cl2Si/c4-6(5)2-1-3-6/h1-3H2

InChI Key

PASYEMKYRSIVTP-UHFFFAOYSA-N

SMILES

C1C[Si](C1)(Cl)Cl

Canonical SMILES

C1C[Si](C1)(Cl)Cl

The exact mass of the compound 1,1-Dichlorosilacyclobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Dichlorosilacyclobutane (CAS 2351-33-9) is a cyclic organosilicon compound featuring a strained four-membered siletane ring. This ring strain is the primary driver of its reactivity, making it a key monomer for producing well-defined polycarbosilanes through ring-opening polymerization (ROP). [REFS-1, REFS-2] Unlike common acyclic chlorosilanes, its structure allows for the direct synthesis of polymers with a perfectly alternating silicon-carbon backbone, a feature critical for advanced ceramic and polymer applications.

Substituting 1,1-Dichlorosilacyclobutane with seemingly similar acyclic precursors like dichlorodimethylsilane is chemically and procedurally inappropriate for applications requiring controlled polymer architecture. Acyclic dichlorosilanes polymerize via condensation reactions (e.g., Wurtz coupling), which are high-temperature processes that yield polymers with `[-SiR2-]n` backbones and offer limited control over molecular weight. [1] In contrast, 1,1-Dichlorosilacyclobutane undergoes strain-driven ring-opening polymerization (ROP) at significantly lower temperatures, producing a fundamentally different, perfectly alternating `[-SiCl2-CH2-CH2-CH2-]n` backbone. This mechanistic difference makes the two classes of precursors non-interchangeable for producing high-performance, structurally regular polycarbosilanes. [2]

Enables Lower-Temperature Polymer Synthesis via Strain-Driven Ring-Opening

The inherent ring strain of 1,1-Dichlorosilacyclobutane enables living anionic ring-opening polymerization (ROP) at temperatures as low as -60 °C. [1] This is a significant process advantage over the synthesis of related silicon-backbone polymers from acyclic precursors. For example, the synthesis of polycarbosilane from polydimethylsilane (derived from dichlorodimethylsilane) requires thermal rearrangement at temperatures up to 450 °C. [2] This drastic reduction in process temperature minimizes energy costs and reduces the likelihood of undesirable side reactions, enabling the synthesis of well-defined polymers with narrow molecular weight distributions.

Evidence DimensionPolymerization/Synthesis Temperature
Target Compound Data-60 °C (for anionic ROP)
Comparator Or BaselineDichlorodimethylsilane (via polydimethylsilane intermediate): up to 450 °C
Quantified DifferenceOver 500 °C lower processing temperature compared to a common alternative route.
ConditionsAnionic ROP of 1,1-dimethylsilacyclobutane (a derivative) in THF with n-BuLi initiator vs. thermal rearrangement of polydimethylsilane.

Lower synthesis temperatures translate to significant energy savings, improved process control, and access to higher-purity, well-defined polymer structures.

Direct Precursor for Lower-Temperature CVD of Stoichiometric Silicon Carbide (SiC)

The use of strained cyclic precursors like silacyclobutanes can dramatically lower the deposition temperature for high-quality silicon carbide (SiC) films. Research on analogous strained cyclic molecules demonstrated the ability to grow β-SiC films at temperatures over 300 °C lower than required for similar straight-chain reagents. [1] Standard CVD processes using separate silicon (e.g., silane) and carbon sources often require temperatures around 1400 °C. [2] Single-source precursors with a built-in 1:1 Si:C ratio, like 1,1-Dichlorosilacyclobutane, facilitate the deposition of stoichiometric films at reduced temperatures, which minimizes thermal stress and defects in the resulting material.

Evidence DimensionCVD Deposition Temperature for SiC
Target Compound DataEnables deposition at significantly reduced temperatures (e.g., <1100 °C)
Comparator Or BaselineStandard Silane/Propane CVD: ~1400 °C
Quantified Difference>300 °C reduction in process temperature compared to conventional methods.
ConditionsComparison of strained cyclic organosilicon precursors to traditional multi-source (silane + hydrocarbon) CVD for β-SiC film growth.

Lowering the CVD temperature reduces thermal budget, minimizes substrate damage, decreases defect density, and makes the process compatible with a wider range of substrates.

Unique Access to Perfectly Alternating Silicon-Carbon Polymer Backbones

The ROP of 1,1-Dichlorosilacyclobutane is the most direct route to poly(1,1-dichloro-1-silabutane), a polymer with a perfectly regular, alternating `[-Si-C-C-C-]n` backbone. This structural precision is not achievable with acyclic difunctional monomers like dichlorodimethylsilane, which polymerize via condensation to yield polysilanes with `[-Si(CH3)2-]n` structures. [1] This defined carbosilane backbone is essential for creating pre-ceramic polymers that pyrolyze to high-purity SiC with predictable stoichiometry and for developing polymers with tailored thermal and mechanical properties. The controlled 'living' nature of the ROP also allows for the synthesis of block copolymers, which is exceptionally difficult using condensation methods. [2]

Evidence DimensionResulting Polymer Backbone Structure
Target Compound DataPerfectly alternating `[-SiCl2-CH2-CH2-CH2-]n`
Comparator Or BaselineDichlorodimethylsilane: `[-Si(CH3)2-]n` (a polysilane, not a polycarbosilane)
Quantified DifferenceFundamentally different polymer class and backbone structure.
ConditionsAnionic Ring-Opening Polymerization vs. Wurtz-type condensation polymerization.

This precise control over polymer architecture is critical for applications where final material properties (e.g., ceramic yield, thermal stability, dielectric constant) are directly linked to the precursor's molecular structure.

Precursor for High-Purity Silicon Carbide (SiC) Ceramic Fibers and Binders

The defined, alternating silicon-carbon backbone of the resulting polycarbosilane makes this compound an ideal precursor for producing high-purity, stoichiometric SiC ceramics upon pyrolysis. [1] Its ability to form well-defined polymers at low temperatures is critical for manufacturing SiC fibers, where the precursor's properties directly influence the mechanical strength and thermal stability of the final ceramic product.

Low-Temperature Chemical Vapor Deposition (CVD) of SiC Thin Films

As a single-source precursor with a favorable decomposition pathway, it is a superior choice for the CVD of SiC films at lower temperatures than conventional methods. [2] This is particularly relevant for coating temperature-sensitive substrates or in semiconductor manufacturing where minimizing the thermal budget is critical to prevent dopant diffusion and preserve underlying device structures.

Synthesis of Structurally-Defined Block Copolymers

The controlled, living nature of the ring-opening polymerization allows for the sequential addition of other monomers, enabling the synthesis of advanced block copolymers. [3] This facilitates the creation of novel materials combining the properties of polycarbosilanes with other polymer segments, suitable for applications in self-assembling nanomaterials, advanced coatings, and specialized elastomers.

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (63.33%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2351-33-9

Wikipedia

Silacyclobutane, 1,1-dichloro-

General Manufacturing Information

Silacyclobutane, 1,1-dichloro-: ACTIVE

Dates

Last modified: 08-16-2023

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